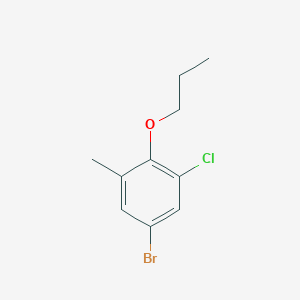
5-Bromo-1-chloro-3-methyl-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, substituted with bromine, chlorine, methyl, and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methyl-2-propoxybenzene typically involves the substitution reactions on a benzene ring. One common method is the Friedel-Crafts alkylation, where a propoxy group is introduced to the benzene ring. The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, alkylation, and purification steps to ensure the desired product’s purity and yield .
化学反応の分析
Types of Reactions
5-Bromo-1-chloro-3-methyl-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed
Substitution: Formation of new benzene derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-1-chloro-3-methyl-2-propoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
類似化合物との比較
Similar Compounds
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene: Similar structure with a methoxy group instead of a methyl group.
1-Bromo-3-chloro-5-methylbenzene: Lacks the propoxy group, making it less versatile in certain reactions
Uniqueness
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is unique due to the presence of both halogen and alkoxy substituents on the benzene ring, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
特性
分子式 |
C10H12BrClO |
|---|---|
分子量 |
263.56 g/mol |
IUPAC名 |
5-bromo-1-chloro-3-methyl-2-propoxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h5-6H,3-4H2,1-2H3 |
InChIキー |
ZPNMESVJRIOOIU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1C)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















